5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a trifluoromethyl group at position 2, a 4-methylphenyl substituent at position 3, a methyl group at position 5, and a 4-(2-methylprop-2-en-1-yl)piperazine moiety at position 5. The pyrazolo[1,5-a]pyrimidine core is known for its planar structure, which enhances π-π stacking interactions with biological targets, while the trifluoromethyl group contributes to metabolic stability and hydrophobic binding .
Properties
Molecular Formula |
C23H26F3N5 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H26F3N5/c1-15(2)14-29-9-11-30(12-10-29)19-13-17(4)27-22-20(18-7-5-16(3)6-8-18)21(23(24,25)26)28-31(19)22/h5-8,13H,1,9-12,14H2,2-4H3 |
InChI Key |
CWNJDSRODUVWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)CC(=C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a novel pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a trifluoromethyl group and a piperazine moiety enhances its pharmacological profile.
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.
Antidepressant Activity
Recent studies suggest that derivatives of piperazine, similar to the target compound, possess antidepressant properties. The structural modifications in the piperazine ring can significantly influence the binding affinities to serotonin (5-HT) receptors, particularly 5-HT_1A and 5-HT_2A receptors. For instance, modifications that introduce methyl groups have been shown to enhance receptor affinity and efficacy in preclinical models of depression .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Pyrazolopyrimidine derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated that compounds with similar structures can effectively target cancer cells through mechanisms involving cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in studies focusing on its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds with similar piperazine moieties have shown significant inhibition of these cytokines in macrophage models . This suggests that the target compound may exert its effects by modulating inflammatory pathways.
The biological activity of 5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is likely mediated through:
- Receptor Modulation : Binding to serotonin and dopamine receptors, influencing neurotransmitter levels.
- Enzyme Inhibition : Inhibiting enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation.
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Piperazine Derivatives : A study on coumarin-piperazine derivatives revealed significant antidepressant and anticancer activities, supporting the potential of piperazine-containing compounds in therapeutic applications .
- Inflammation Models : Research demonstrated that piperazine derivatives could significantly reduce inflammation markers in LPS-induced macrophage models, indicating a promising anti-inflammatory profile .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research indicates that compounds similar to 5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibit antiviral properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been studied for their ability to inhibit viral polymerases, which are crucial for viral replication. Compounds targeting the influenza A virus polymerase have shown promising results in disrupting viral RNA-dependent RNA polymerase activity, making them potential candidates for antiviral drug development .
1.2 Anti-Cancer Properties
The compound's structural features suggest potential anti-cancer applications. Pyrazolo derivatives have been evaluated for their efficacy against various cancer cell lines. The presence of trifluoromethyl and piperazine moieties can enhance the compound's bioactivity and selectivity towards cancer cells by modulating kinase signaling pathways involved in tumor growth and proliferation .
2.1 Kinase Inhibition
The compound has been highlighted for its ability to inhibit Janus kinase (JAK) pathways, which are implicated in numerous inflammatory diseases and cancers. JAK inhibitors are becoming increasingly important in treating conditions like rheumatoid arthritis and certain types of cancer. The modification of the pyrazolo structure enhances its interaction with JAK kinases, providing a pathway for developing targeted therapies .
2.2 Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazolo compounds. Studies have shown that modifications to the pyrazolo framework can lead to enhanced activity against various pathogens, including bacteria and fungi. This makes it a candidate for further investigation as an antimicrobial agent .
Synthesis and Characterization
The synthesis of 5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step chemical reactions, including cyclization processes that yield the desired pyrazolo structure with specific substituents that enhance its biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | Piperazine | Formation of piperazine derivative |
| 2 | Cyclization | Trifluoromethylated precursors | Formation of pyrazolo structure |
| 3 | Functionalization | Various aryl groups | Final compound with enhanced properties |
Case Studies
Case Study 1: Antiviral Efficacy
A study evaluating similar compounds demonstrated significant antiviral activity against influenza A virus by disrupting the polymerase function through structural modifications akin to those found in 5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
Case Study 2: JAK Inhibition
Another investigation focused on the JAK inhibitory effects of related pyrazolo compounds showed promise in preclinical models for treating autoimmune diseases. The study provided insights into the structure-activity relationship that can be applied to optimize compounds like 5-Methyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine for better efficacy and safety profiles .
Comparison with Similar Compounds
Key Structural Features Influencing Activity:
Position 3 (Aryl Substitution):
- The 4-methylphenyl group in the target compound contrasts with analogs bearing electron-withdrawing (e.g., 4-fluoro in compound 6p ) or bulky (e.g., 3,4,5-trimethoxy in compound 6m ) substituents. These modifications influence hydrophobic interactions and steric hindrance. For example, 6m demonstrated enhanced cytotoxicity against cancer cell lines due to improved membrane permeability from methoxy groups .
Position 5 (Methyl vs. Halogen):
- The methyl group at position 5 in the target compound differs from halogenated derivatives (e.g., 5-chloro in kinase inhibitors). Halogens often enhance binding via halogen bonding, but methyl groups may reduce toxicity and improve pharmacokinetics .
Position 7 (Piperazine vs. Morpholine):
- The 4-(2-methylprop-2-en-1-yl)piperazine substituent provides conformational flexibility compared to morpholine (e.g., compound 14 in ). Morpholine-containing analogs show selectivity for PI3Kδ, while piperazine derivatives may target broader kinase families .
Position 2 (Trifluoromethyl vs. Methyl):
Table 1: Comparative Activity Profiles of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Preparation Methods
Cyclocondensation with Trifluoromethyl-β-diketones
A common approach involves reacting 5-amino-3-(4-methylphenyl)-1H-pyrazole with ethyl 4,4,4-trifluoro-2-butynoate under microwave irradiation. This method, as demonstrated in analogous syntheses (e.g., ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate), proceeds via a [4+2] cycloaddition followed by elimination.
Reaction Conditions :
| Reagent | Solvent | Catalyst/Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl 4,4,4-trifluoro-2-butynoate | 1,4-Dioxane | NaOMe | 110°C (microwave) | 2 h | 63% |
Note: The 5-methyl group may be introduced via pre-methylated pyrazole or post-cyclization alkylation.
Functionalization at Position 7
The 7-position allyl-piperazine substituent is introduced through nucleophilic substitution or cross-coupling .
Bromination and Amination
A brominated intermediate (e.g., 7-bromo derivative) is generated using N-bromosuccinimide (NBS) in dichloromethane. Subsequent reaction with 4-(2-methylprop-2-en-1-yl)piperazine displaces the bromide.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Bromination | NBS | CH₂Cl₂ | RT | 12 h | 94% |
| Piperazine substitution | 4-(2-Methylprop-2-en-1-yl)piperazine | DMF/Toluene | 80°C | 12 h | 77–91% |
Key Reaction Pathways and Mechanisms
Cyclocondensation Mechanism
The reaction between 5-aminopyrazole and trifluoromethyl-β-diketones proceeds via:
-
Nucleophilic attack of the pyrazole amine on the electrophilic carbonyl.
-
Cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring.
Optimization Strategies
Regioselectivity Control
Scalability and Purity
-
Microwave irradiation accelerates cyclocondensation and improves yields.
-
Crystallization from reaction mixtures (e.g., ethyl acetate/hexane) ensures high purity (>95%).
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + β-diketone | High regioselectivity, scalable | Requires anhydrous conditions |
| Bromination + Substitution | NBS → Piperazine coupling | Flexible for diverse substituents | Multi-step purification needed |
| Microwave-Assisted | Accelerated cyclization | Shorter reaction times | Limited to microwave access |
Structural Confirmation and Quality Control
Analytical Data
Q & A
Basic: What synthetic strategies are employed to introduce the piperazine substituent in pyrazolo[1,5-a]pyrimidine derivatives?
The piperazine moiety is typically introduced via nucleophilic substitution or condensation reactions. For example, refluxing aminopyrazole precursors with electrophilic reagents (e.g., 3-piperidinylacrylonitrile) in polar solvents like pyridine facilitates substitution at position 7 of the pyrazolo[1,5-a]pyrimidine core. Post-reaction purification often involves neutralization with HCl, filtration, and recrystallization from ethanol or dioxane, yielding products with ~67–70% efficiency . Piperazine functionalization can be further tailored using protecting groups or alkylation to introduce substituents like 2-methylprop-2-en-1-yl, as seen in the target compound.
Basic: Which spectroscopic techniques are critical for characterizing the trifluoromethyl group in this compound?
- ¹⁹F NMR : Directly identifies the trifluoromethyl group via distinct chemical shifts (δ ≈ -60 to -65 ppm).
- IR Spectroscopy : Detects C-F stretching vibrations near 1100–1250 cm⁻¹.
- ¹H/¹³C NMR : Indirectly confirms the CF₃ group’s presence through deshielding effects on adjacent protons/carbons.
Cross-validation with elemental analysis (C, H, N) ensures consistency between observed and calculated values, as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding solvent selection, temperature, and catalyst use. For instance, ICReDD’s integrated approach combines computational reaction path searches with experimental feedback to narrow optimal conditions, reducing trial-and-error iterations. Computational docking studies may also predict how substituents like the piperazine group enhance bioactivity by targeting enzyme active sites .
Advanced: What strategies resolve discrepancies between calculated and observed elemental analysis data?
Discrepancies arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Repetitive Recrystallization : Ensures removal of solvent or unreacted precursors.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.
- Thermogravimetric Analysis (TGA) : Detects residual moisture or solvents.
For example, in pyrazolo[1,5-a]pyrimidines, deviations ≤0.3% for C/H/N are acceptable if spectroscopic data (NMR, IR) align .
Advanced: How does the piperazine substituent’s structure influence biological activity?
Piperazine’s flexibility and nitrogen lone pairs enable hydrogen bonding with biological targets. Substituents like 2-methylprop-2-en-1-yl enhance lipophilicity, improving membrane permeability. Comparative studies show that bulkier groups (e.g., pyridin-2-yl) increase kinase inhibition by stabilizing ligand-receptor interactions, while smaller groups favor metabolic stability .
Basic: What purification techniques are optimal for isolating pyrazolo[1,5-a]pyrimidine derivatives?
- Recrystallization : Ethanol, dioxane, or hexane are preferred for high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves complex mixtures.
- Acid-Base Extraction : Utilizes solubility differences in aqueous HCl and organic phases .
Advanced: How do statistical experimental design methods improve synthesis reproducibility?
Factorial designs (e.g., Box-Behnken) identify critical variables (temperature, solvent ratio, catalyst loading) and interactions. For pyrazolo[1,5-a]pyrimidines, response surface methodology (RSM) optimizes yield and purity while minimizing experiments. Central composite designs have reduced variability in heterocyclic syntheses by >30% .
Advanced: How does the trifluoromethyl group affect electronic properties and reactivity?
The CF₃ group is strongly electron-withdrawing, reducing electron density at the pyrimidine ring. This polarizes the molecule, enhancing electrophilic substitution at position 5 and stabilizing intermediates in nucleophilic reactions. Spectroscopic and crystallographic data confirm its role in increasing thermal stability and influencing π-π stacking in solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
